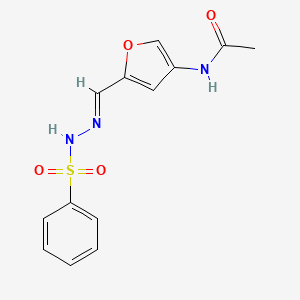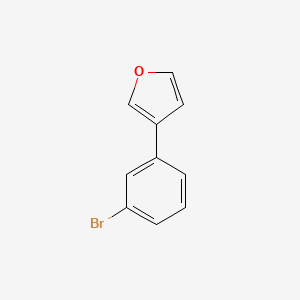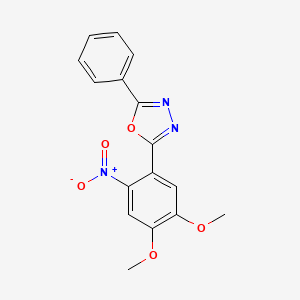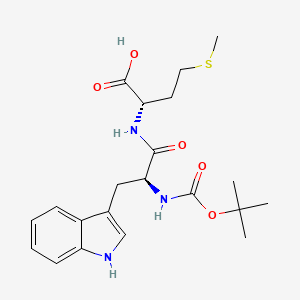
2,5-Dimethyl-3-(propylsulfanyl)furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-3-(propylthio)furan: is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3-(propylthio)furan can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is a reaction used to synthesize substituted furans from 1,4-diketones . The reaction typically requires an acid catalyst and proceeds through the formation of an enol intermediate, followed by cyclization and dehydration to yield the furan ring.
Industrial Production Methods: Industrial production of 2,5-Dimethyl-3-(propylthio)furan may involve the use of advanced catalytic processes to enhance yield and efficiency. For instance, palladium-catalyzed cross-coupling reactions have been employed to synthesize substituted furans under mild conditions . These methods are scalable and can be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethyl-3-(propylthio)furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrofuran derivatives.
Substitution: Halogenated or nitrated furans.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-3-(propylthio)furan has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of polymers and other materials due to its reactivity and stability.
Mecanismo De Acción
The mechanism by which 2,5-Dimethyl-3-(propylthio)furan exerts its effects involves interactions with various molecular targets. The compound can undergo Diels-Alder reactions, forming adducts with dienophiles . These reactions are facilitated by the electron-rich nature of the furan ring, which allows it to participate in cycloaddition reactions. The resulting adducts can further undergo transformations, leading to the formation of biologically active compounds.
Comparación Con Compuestos Similares
2,5-Dimethylfuran: A simpler derivative without the propylthio group, known for its potential as a biofuel.
2,5-Dimethyl-3-(methylthio)furan: Similar structure but with a methylthio group instead of propylthio.
2,5-Dimethyl-3-(ethylthio)furan: Contains an ethylthio group, offering different reactivity and properties.
Uniqueness: 2,5-Dimethyl-3-(propylthio)furan is unique due to the presence of the propylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in synthetic chemistry and material science.
Propiedades
Número CAS |
55764-24-4 |
|---|---|
Fórmula molecular |
C9H14OS |
Peso molecular |
170.27 g/mol |
Nombre IUPAC |
2,5-dimethyl-3-propylsulfanylfuran |
InChI |
InChI=1S/C9H14OS/c1-4-5-11-9-6-7(2)10-8(9)3/h6H,4-5H2,1-3H3 |
Clave InChI |
STLYDBUTGHWWHC-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=C(OC(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,7-Dimethoxy-8-((3-methylbut-2-en-1-yl)oxy)furo[2,3-b]quinoline](/img/structure/B12895644.png)
![2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol](/img/structure/B12895654.png)


![N,N-Dimethyl-2-[(6-methyl-2-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12895679.png)
![1-(Dibenzo[b,d]furan-2-yl)-2,2-diethoxyethanone](/img/structure/B12895690.png)
![4-(2,4-Dichloro-5-methoxyanilino)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinoline-3-carbonitrile](/img/structure/B12895692.png)
![Benzamide, N-[[(3-methyl-5-isoxazolyl)amino]thioxomethyl]-](/img/structure/B12895700.png)
![Imidazo[1,2-b][1,2,4]triazolo[4,3-d][1,2,4]triazine](/img/structure/B12895707.png)
